molecular formula C20H19F2N3O3 B10821004 N-[3-(1,1-difluoroethyl)phenyl]-1-(4-methoxyphenyl)-3-methyl-5-oxo-4H-pyrazole-4-carboxamide

N-[3-(1,1-difluoroethyl)phenyl]-1-(4-methoxyphenyl)-3-methyl-5-oxo-4H-pyrazole-4-carboxamide

Cat. No.: B10821004
M. Wt: 387.4 g/mol
InChI Key: FEYNFHSRETUBEM-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Example 265 are detailed in the patent WO2019097515A1. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Example 265 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Example 265 has a wide range of scientific research applications:

Mechanism of Action

Example 265 exerts its effects by inhibiting acetyl-CoA synthetase 2 (ACSS2). This enzyme plays a crucial role in converting acetate into acetyl-CoA, a key molecule in various metabolic pathways. By inhibiting ACSS2, Example 265 disrupts these pathways, leading to changes in cellular metabolism and energy production .

Properties

Molecular Formula

C20H19F2N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[3-(1,1-difluoroethyl)phenyl]-1-(4-methoxyphenyl)-3-methyl-5-oxo-4H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H19F2N3O3/c1-12-17(18(26)23-14-6-4-5-13(11-14)20(2,21)22)19(27)25(24-12)15-7-9-16(28-3)10-8-15/h4-11,17H,1-3H3,(H,23,26)

InChI Key

FEYNFHSRETUBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)NC2=CC=CC(=C2)C(C)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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